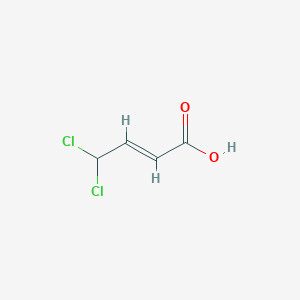
4,4-Dichloro-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichloro-2-butenoic acid is a useful research compound. Its molecular formula is C4H4Cl2O2 and its molecular weight is 154.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives of 4,4-Dichloro-2-butenoic acid exhibit promising anticancer properties. For instance, studies have shown that certain synthesized compounds based on this acid demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study : A study evaluated a series of chalcone derivatives incorporating the dichloro group, revealing IC₅₀ values ranging from 0.89 to 9.63 µg/mL against human cancer cells such as HeLa and AGS . This highlights the potential of this compound derivatives in developing targeted cancer therapies.
Herbicide Development
The compound is also investigated for its herbicidal properties. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides.
Case Study : A patent describes the synthesis of halogenated 2-butenoic acids for use in agricultural chemicals, emphasizing their effectiveness in controlling weed growth without harming crop plants . The application of these compounds can lead to more sustainable agricultural practices.
Polymerization Processes
In polymer chemistry, this compound serves as a building block for synthesizing various polymers through radical polymerization techniques. The presence of chlorine atoms enhances reactivity and allows for functionalization.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Polymerization Type | Free Radical |
| Initiator Requirement | Peroxide or UV light |
| Reaction Temperature | Below 10 °C |
The ability to control polymer properties through the incorporation of this compound is crucial for developing materials with specific characteristics .
Intermediate in Organic Synthesis
This compound is utilized as an intermediate in synthesizing other chemical compounds, including vitamin A derivatives and various agrochemicals.
Case Study : The synthesis of vitamin A from halogenated acids demonstrates the versatility of this compound in organic synthesis pathways . The ability to derive complex molecules from simpler precursors underscores its importance in chemical manufacturing.
Propriétés
Numéro CAS |
16502-88-8 |
|---|---|
Formule moléculaire |
C4H4Cl2O2 |
Poids moléculaire |
154.98 g/mol |
Nom IUPAC |
(E)-4,4-dichlorobut-2-enoic acid |
InChI |
InChI=1S/C4H4Cl2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+ |
Clé InChI |
XLGXDNRJBKTMBF-OWOJBTEDSA-N |
SMILES |
C(=CC(=O)O)C(Cl)Cl |
SMILES isomérique |
C(=C/C(=O)O)\C(Cl)Cl |
SMILES canonique |
C(=CC(=O)O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















